molecular formula C18H22N4O B2463342 N-(butan-2-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 933021-08-0

N-(butan-2-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2463342
CAS No.: 933021-08-0
M. Wt: 310.401
InChI Key: LNQOEUQWNPQAFV-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Properties

IUPAC Name

N-butan-2-yl-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-5-12(2)19-17-10-13(3)20-18-11-15(21-22(17)18)14-8-6-7-9-16(14)23-4/h6-12,19H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQOEUQWNPQAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=CC(=NC2=CC(=NN21)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sec-butyl group: This step might involve alkylation reactions using sec-butyl halides.

    Methoxylation: The methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to the desired therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: can be compared with other pyrazolo[1,5-a]pyrimidines, such as:

Uniqueness

The uniqueness of N-(sec-butyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the sec-butyl group and the methoxyphenyl moiety can impart distinct properties compared to other similar compounds.

Biological Activity

N-(butan-2-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure

The compound belongs to the pyrazolo[1,5-a]pyrimidine family, characterized by a fused ring system that includes both pyrazole and pyrimidine components. Its structural formula can be represented as follows:

Molecular Formula C15H20N4O\text{Molecular Formula }C_{15}H_{20}N_{4}O

1. Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, research has shown that pyrazolo[1,5-a]pyrimidines can effectively inhibit bacterial growth, particularly against resistant strains like Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell division processes.

2. Anticancer Potential

Compounds within this chemical class have demonstrated promising anticancer activity. A study highlighted the ability of certain pyrazolo[1,5-a]pyrimidines to induce apoptosis in cancer cells through the activation of specific signaling pathways . The presence of amine functional groups enhances their interaction with cellular targets, leading to increased cytotoxic effects.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell proliferation and survival pathways, which is crucial for both antimicrobial and anticancer effects .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, preventing their replication and promoting apoptosis .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against several bacterial strains. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used for MRSA treatment. The compound displayed a unique ability to disrupt biofilm formation, which is a significant challenge in treating chronic infections .

Case Study 2: Cancer Cell Line Testing

Another study assessed the anticancer activity of this compound on various human cancer cell lines. The findings revealed that it effectively inhibited cell growth at low micromolar concentrations, with significant selectivity towards malignant cells over normal cells. Mechanistic studies suggested that the compound activates apoptotic pathways via caspase activation .

Comparative Analysis with Related Compounds

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureModerateHigh
3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineStructureHighModerate
3-(4-chlorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amineStructureLowHigh

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(butan-2-yl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

  • Methodological Answer : The synthesis involves multi-step organic reactions. A typical route starts with constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors like aminopyrazoles and β-diketones under acidic or basic conditions. The 2-methoxyphenyl and 5-methyl groups are introduced via Suzuki coupling or nucleophilic substitution. The final step attaches the N-(butan-2-yl)amine moiety through alkylation or reductive amination. Key parameters include:

  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.
  • Solvents : Polar aprotic solvents (DMF, DMSO) for cyclization; dichloromethane for alkylation.
  • Temperature : 80–120°C for cyclization, room temperature for amine coupling.
  • Purification : Column chromatography (silica gel, hexane/EtOAC gradient) or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A combination of techniques ensures structural validation:

  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrimidine carbons at δ 150–160 ppm).
  • IR : Stretching frequencies for NH (3300–3400 cm⁻¹) and C-O (1250 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~351).
  • X-ray Crystallography : For unambiguous confirmation (use SHELXL for refinement ).

Q. What in vitro assays are suitable for initial evaluation of biological activity?

  • Methodological Answer : Prioritize assays based on structural analogs (e.g., pyrazolo[1,5-a]pyrimidines as kinase or receptor antagonists):

  • Kinase Inhibition : Use fluorescence-based ATPase assays (CDK2, Src kinases) with IC₅₀ determination .
  • Receptor Binding : Radioligand displacement assays (A₂A adenosine receptors, Ki values via competitive binding with [³H]SCH 58261) .
  • Cytotoxicity : MTT assay against cancer cell lines (e.g., MCF-7, A549) at 1–100 µM .

Advanced Research Questions

Q. How can contradictory results in biological activity across studies be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions or compound stability. Mitigate via:

  • Dose-Response Validation : Test multiple concentrations (0.1–100 µM) in triplicate.
  • Metabolic Stability : Assess liver microsome half-life to rule out rapid degradation.
  • Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify non-specific binding.
  • Structural Confirmation : Re-validate compound purity via HPLC and crystallography .

Q. What computational strategies support structure-activity relationship (SAR) analysis?

  • Methodological Answer : Combine:

  • Molecular Docking : AutoDock Vina or Schrödinger to predict binding modes to A₂A receptors or CDK2 (PDB: 3REJ, 1H1S).
  • QSAR Modeling : Train models with descriptors (logP, polar surface area) and activity data from analogs .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns.

Q. How to design experiments to optimize selectivity over related targets (e.g., A₁ vs. A₂A receptors)?

  • Methodological Answer :

  • Mutagenesis Studies : Replace key residues in receptor binding pockets (e.g., A₂A His264) to identify selectivity drivers.
  • Pharmacophore Mapping : Compare ligand-receptor interaction fingerprints (e.g., hydrogen bonds with Asn253).
  • Functional Assays : Measure cAMP accumulation (A₂A antagonism) vs. calcium mobilization (A₁ activity) .

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